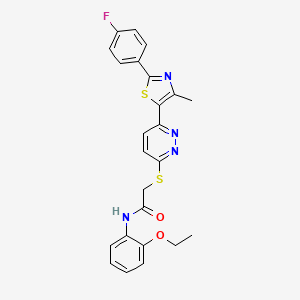
N-(2-ethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S2/c1-3-31-20-7-5-4-6-18(20)27-21(30)14-32-22-13-12-19(28-29-22)23-15(2)26-24(33-23)16-8-10-17(25)11-9-16/h4-13H,3,14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYZPFFLTQMACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-ethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Ethoxyphenyl Group : Contributes to lipophilicity and may influence receptor binding.
- Thiazole and Pyridazine Rings : These heterocycles are often associated with various biological activities, including antimicrobial and anticancer properties.
- Fluorophenyl Substituent : The presence of fluorine can enhance metabolic stability and potency.
Chemical Formula
The molecular formula for this compound is .
Research indicates that compounds with similar structures often exhibit their biological effects through the modulation of specific receptors or enzymes. For instance:
- Inhibition of Kinases : Many thiazole derivatives have been shown to inhibit kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation.
- Antimicrobial Activity : Heterocyclic compounds like pyridazines are known for their broad-spectrum antimicrobial properties.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the compound's effect on various cancer cell lines. It demonstrated significant cytotoxic effects at low micromolar concentrations, with IC50 values ranging from 0.5 to 5 µM depending on the cell line tested.
- Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
-
Antimicrobial Properties :
- In vitro assays showed that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
-
Inflammation and Pain Relief :
- Preclinical models indicated that the compound may possess anti-inflammatory properties, potentially acting through inhibition of pro-inflammatory cytokines.
Data Table: Biological Activities Summary
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to N-(2-ethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The thiazole and pyridazine rings in the compound are known to enhance antimicrobial activity. Studies have shown that derivatives containing these moieties can effectively combat bacterial strains, making them potential candidates for antibiotic development .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which are common among thiazolidinone derivatives. These compounds can modulate inflammatory pathways, providing therapeutic avenues for conditions like arthritis and other inflammatory diseases .
Anticancer Studies
A study published in Medicinal Chemistry highlighted the anticancer efficacy of thiazole derivatives, noting significant tumor growth inhibition in vitro and in vivo models . The incorporation of fluorophenyl groups was shown to enhance cytotoxicity against various cancer cell lines.
Antimicrobial Research
Research published in Pharmaceutical Biology demonstrated that similar compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a viable path for developing new antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


